HMBPP

Description

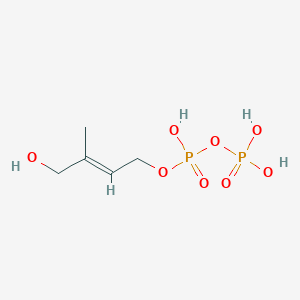

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H12O8P2 |

|---|---|

Molecular Weight |

262.09 g/mol |

IUPAC Name |

[(E)-4-hydroxy-3-methylbut-2-enyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C5H12O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9)/b5-2+ |

InChI Key |

MDSIZRKJVDMQOQ-GORDUTHDSA-N |

SMILES |

CC(=CCOP(=O)(O)OP(=O)(O)O)CO |

Isomeric SMILES |

C/C(=C\COP(=O)(O)OP(=O)(O)O)/CO |

Canonical SMILES |

CC(=CCOP(=O)(O)OP(=O)(O)O)CO |

Synonyms |

(E)-4-hydroxy-3-methylbut-2-enyl diphosphate 4-HMDP cpd |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP) Biosynthesis Pathway in Bacteria

This technical guide provides a comprehensive overview of the (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (this compound) biosynthesis pathway, also known as the methylerythritol phosphate (MEP) pathway, in bacteria. This pathway is essential for the synthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP), and dimethylallyl pyrophosphate (DMAPP), which are vital for bacterial survival.[1] Its absence in humans makes it an attractive target for the development of novel antimicrobial agents.[1][2]

Introduction to the MEP Pathway

The MEP pathway is a metabolic route for isoprenoid precursor biosynthesis that is an alternative to the mevalonate (MVA) pathway.[1] Found in most bacteria, plastids of plants, and apicomplexan parasites, it is responsible for the synthesis of the universal five-carbon building blocks of all isoprenoids, IPP and DMAPP.[1][3] These precursors are essential for the production of a wide array of vital molecules, including quinones involved in electron transport, components of cell membranes like hopanoids, and carotenoids.[4] The pathway consists of seven enzymatic steps, starting from the central metabolites pyruvate and glyceraldehyde 3-phosphate.[5]

The Enzymatic Steps of the this compound Biosynthesis Pathway

The this compound biosynthesis pathway is a series of seven enzymatic reactions that convert pyruvate and glyceraldehyde 3-phosphate into IPP and DMAPP. The enzymes involved are DXP synthase (Dxs), DXP reductoisomerase (Dxr/IspC), MEP cytidylyltransferase (IspD), CDP-ME kinase (IspE), MEcPP synthase (IspF), this compound synthase (IspG/GcpE), and this compound reductase (IspH/LytB).[5]

Overall Pathway Diagram

Caption: The this compound (MEP) biosynthesis pathway in bacteria.

1-Deoxy-D-xylulose 5-phosphate Synthase (Dxs)

Dxs catalyzes the first committed step of the MEP pathway, a thiamine diphosphate (ThDP)-dependent condensation of pyruvate and glyceraldehyde 3-phosphate (G3P) to form 1-deoxy-D-xylulose 5-phosphate (DXP).[6] This enzyme is considered a major rate-limiting step in the pathway.[4]

Catalytic Mechanism:

Caption: Catalytic mechanism of DXP synthase (Dxs).

DXP Reductoisomerase (Dxr/IspC)

Dxr, also known as IspC, catalyzes the NADPH-dependent reduction and intramolecular rearrangement of DXP to form 2-C-methyl-D-erythritol 4-phosphate (MEP).[7] This is the first committed step of the MEP pathway, as DXP is also a precursor for the biosynthesis of vitamins B1 and B6.[8]

Catalytic Mechanism:

Caption: Catalytic mechanism of DXP reductoisomerase (Dxr/IspC).

MEP Cytidylyltransferase (IspD)

IspD catalyzes the CTP-dependent conversion of MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).[1]

CDP-ME Kinase (IspE)

IspE is an ATP-dependent kinase that phosphorylates the C2 hydroxyl group of CDP-ME to yield CDP-ME 2-phosphate (CDP-MEP).[2][9]

MEcPP Synthase (IspF)

IspF catalyzes the cyclization of CDP-MEP to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) with the concomitant release of CMP.[1][10] The reaction is dependent on divalent cations like Zn²⁺ and Mg²⁺ or Mn²⁺.[11]

Catalytic Mechanism:

Caption: Catalytic mechanism of MEcPP synthase (IspF).

This compound Synthase (IspG/GcpE)

IspG, also known as GcpE, is a [4Fe-4S] cluster-containing enzyme that catalyzes the reductive ring-opening of MEcPP to form (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (this compound).[12][13] This is a complex reaction that involves a two-electron reduction.[12]

This compound Reductase (IspH/LytB)

IspH, also called LytB, is another [4Fe-4S] cluster-containing enzyme that catalyzes the final step of the pathway: the reduction of this compound to a mixture of IPP and DMAPP.[12][14] The typical ratio of IPP to DMAPP produced is approximately 5:1 or 6:1.[3][15]

Catalytic Mechanism:

Caption: Proposed catalytic mechanism of this compound reductase (IspH).

Quantitative Data

Table 1: Kinetic Parameters of E. coli MEP Pathway Enzymes

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference(s) |

| Dxs | Pyruvate | 40.8 ± 4.6 | - | - | [16] |

| D-Glyceraldehyde 3-phosphate | - | - | - | ||

| Dxr (IspC) | DXP | 250 | - | - | [17] |

| NADPH | - | - | - | ||

| IspD | MEP | - | - | - | |

| CTP | - | - | - | ||

| IspE | CDP-ME | 358 | - | - | [18] |

| ATP | 474 | - | - | [18] | |

| IspF | CDP-MEP | 81.1 | 7.3 x 10⁻³ | 90 | [19] |

| IspG (GcpE) | MEcPP | 700 | - | - | [4] |

| IspH (LytB) | This compound | - | - | - |

Table 2: In Vivo Metabolite Concentrations in E. coli

| Metabolite | Concentration (µM) | Condition | Reference(s) |

| DXP | Variable | Dependent on dxs expression | [20] |

| MEP | Higher in MG1655* vs Seq+ | Lycopene production | [12] |

| CDP-ME | Higher in MG1655* vs Seq+ | Lycopene production | [12] |

| MEcPP | Increased with high dxs expression | Isoprene production | [20] |

| This compound | Higher in MG1655* vs Seq+ | Lycopene production | [12] |

| IPP/DMAPP | Accumulates with ispS expression | Isoprene production | [20] |

Note: Absolute concentrations are highly dependent on strain and experimental conditions.

Regulation of the this compound Biosynthesis Pathway

The flux through the MEP pathway is tightly regulated at multiple levels to meet the cellular demand for isoprenoid precursors while avoiding the accumulation of potentially toxic intermediates.

Transcriptional Regulation

In E. coli, the genes of the MEP pathway are organized in several operons that are subject to transcriptional regulation. For example, the expression of dxs, often a rate-limiting step, can be a key control point.[9][20]

Allosteric Regulation and Feedback Inhibition

Feedback inhibition by the downstream products IPP and DMAPP plays a crucial role in regulating the pathway. These molecules can allosterically inhibit Dxs, the first enzyme of the pathway.[16] There is also evidence for allosteric regulation of IspF by downstream isoprenoid precursors.[12]

Experimental Protocols

General Workflow for Recombinant Protein Purification

Caption: General workflow for the purification of recombinant MEP pathway enzymes.

Detailed Methodologies

Purification of Recombinant MEP Pathway Enzymes

A general protocol for the purification of His-tagged recombinant MEP pathway enzymes from E. coli involves the following steps:

-

Expression: Grow E. coli cells harboring the expression plasmid for the target enzyme to mid-log phase and induce protein expression with IPTG.[21]

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a suitable lysis buffer. Lyse the cells by sonication or using a French press.[21]

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.[21]

-

Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column. Wash the column extensively with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.[22]

-

Elution: Elute the His-tagged protein from the column using an elution buffer containing a high concentration of imidazole.[22]

-

Purity Analysis: Analyze the purity of the eluted protein fractions by SDS-PAGE.[21]

Enzyme Activity Assays

Dxs Activity Assay:

A coupled spectrophotometric assay can be used to measure Dxs activity by coupling the production of DXP to the oxidation of NADPH by Dxr. The decrease in absorbance at 340 nm is monitored.[19]

Dxr (IspC) Activity Assay:

The activity of Dxr can be measured directly by monitoring the DXP-dependent oxidation of NADPH at 340 nm.

IspD Activity Assay:

An assay kit is commercially available for measuring E. coli IspD activity, which is based on the detection of the pyrophosphate (PPi) produced.[10][19]

IspE Activity Assay:

The activity of IspE can be determined by monitoring the consumption of ATP, for instance, by using a coupled enzyme assay that links ADP production to NADH oxidation.

IspF Activity Assay:

IspF activity can be measured by quantifying the amount of CMP produced, for example, through a coupled enzymatic assay.[19]

IspG and IspH Activity Assays:

The activities of the iron-sulfur cluster-containing enzymes IspG and IspH are typically measured under strict anaerobic conditions. The reaction can be monitored by following the consumption of the substrate or the formation of the product using HPLC or NMR.[23][24] The reduction of an artificial electron donor like methyl viologen can also be followed spectrophotometrically.[24]

Conclusion

The this compound biosynthesis pathway is a validated and promising target for the development of new antibacterial drugs. A thorough understanding of the enzymes involved, their catalytic mechanisms, and the regulation of the pathway is crucial for the rational design of potent and selective inhibitors. This technical guide provides a comprehensive resource for researchers in this field, summarizing the current knowledge and providing key experimental methodologies. Further research into the dynamic regulation of this pathway and the structure-function relationships of its enzymes will undoubtedly pave the way for novel therapeutic strategies against bacterial infections.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. Mechanistic insights into the allosteric regulation of bacterial ADP-glucose pyrophosphorylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00025J [pubs.rsc.org]

- 10. E. coli IspD Assay Kit Plus-500 - Amerigo Scientific [amerigoscientific.com]

- 11. Potent Inhibition of E. coli DXP Synthase by a gem-Diaryl Bisubstrate Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Systems analysis of methylerythritol-phosphate pathway flux in E. coli: insights into the role of oxidative stress and the validity of lycopene as an isoprenoid reporter metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UQ eSpace [espace.library.uq.edu.au]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Catalytically Important Residues in E. coli 1-Deoxy-D-Xylulose 5-Phosphate Synthase | Semantic Scholar [semanticscholar.org]

- 16. Selective inhibition of E. coli 1-deoxy-D-xylulose-5-phosphate synthase by acetylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uniprot.org [uniprot.org]

- 18. academic.oup.com [academic.oup.com]

- 19. E. coli IspD Assay Kit Plus-500 (ProFoldin Product Code: ISPD500KE) | Drug Discovery | Assays & Kits | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 20. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. static.igem.org [static.igem.org]

- 22. nrel.colostate.edu [nrel.colostate.edu]

- 23. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 24. mdpi.com [mdpi.com]

HMBPP as a Microbial Metabolite: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a potent microbial metabolite that has garnered significant attention in the fields of immunology and drug development. As an intermediate of the non-mevalonate, or 2-C-methyl-D-erythritol 4-phosphate (MEP), pathway for isoprenoid biosynthesis, this compound is produced by a wide range of pathogenic and commensal bacteria, as well as protozoan parasites. Crucially, this pathway is absent in humans, making this compound a unique microbial signature. This compound is the most potent known natural phosphoantigen activator of human Vγ9Vδ2 T cells, a subset of unconventional T cells that play a critical role in both innate and adaptive immunity. This technical guide provides an in-depth overview of this compound, including its biosynthesis, mechanism of action, and methods for its study, with a focus on its potential as a therapeutic agent and an adjuvant.

Introduction to this compound

This compound is a small, phosphorylated organic molecule that serves as a key intermediate in the MEP pathway, which is essential for the synthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), in most eubacteria, some protozoa, and plant plastids.[1][2] The absence of the MEP pathway in humans makes this compound an exogenous molecule that can be specifically recognized by the immune system.

The primary immunological significance of this compound lies in its potent and specific activation of Vγ9Vδ2 T cells, the major population of circulating γδ T cells in humans.[3][4] This activation triggers a cascade of immune responses, including proliferation, cytokine production, and cytotoxic activity against infected and malignant cells. The remarkable potency of this compound, with biological activity in the nanomolar range, makes it a subject of intense research for its potential applications in immunotherapy and vaccine development.[3]

The Microbial Origin of this compound: The MEP Pathway

This compound is synthesized in the cytoplasm of microorganisms through a series of enzymatic reactions known as the MEP pathway. This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate and proceeds through several intermediates to produce IPP and DMAPP.

The final steps of the MEP pathway are of particular relevance to this compound. 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) is converted to this compound by the enzyme this compound synthase (GcpE or IspG).[2] Subsequently, this compound is converted to IPP and DMAPP by this compound reductase (LytB or IspH).[2] The presence and activity of these enzymes are critical in determining the intracellular and extracellular concentrations of this compound in different microbial species.

Figure 1: Simplified overview of the microbial MEP pathway leading to the synthesis of this compound.

Quantitative Data on this compound

The potency and concentration of this compound are critical parameters for understanding its biological activity and for its potential therapeutic applications.

Potency of this compound in Vγ9Vδ2 T Cell Activation

The potency of a compound is often expressed as its half-maximal effective concentration (EC50), which is the concentration that induces a response halfway between the baseline and the maximum.[5][6] this compound is exceptionally potent in activating Vγ9Vδ2 T cells, with EC50 values typically in the low nanomolar to picomolar range.

| Parameter | Value | Cell Type | Assay | Reference |

| EC50 | 0.39 nM | Human Vγ9Vδ2 T cells | Proliferation | |

| Bioactivity | 0.1 nM | Human Vγ9Vδ2 T cells | General Activation | [3] |

| Relative Potency | 30,000-fold > IPP | Human Vγ9Vδ2 T cells | Proliferation | |

| Relative Potency | 10,000 - 10,000,000-fold > IPP | Human Vγ9Vδ2 T cells | General Activation | [3] |

Table 1: Potency of this compound in activating human Vγ9Vδ2 T cells.

Concentration of this compound in Microbial Cultures

Quantifying the exact concentration of this compound in microbial cultures is challenging, and the available data is limited and highly variable. Concentrations can differ significantly based on the bacterial species, strain, growth phase, and culture conditions. While direct quantitative measurements in culture supernatants or bacterial lysates are not widely reported in standardized units, studies have focused on the relative abundance of MEP pathway intermediates under different genetic and environmental conditions. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed for the detection and relative quantification of these metabolites.

Note: Due to the challenges in measurement and the wide variability, a standardized table of this compound concentrations in various microbes is not currently feasible. Researchers should perform their own quantitative analysis for the specific strains and conditions of interest.

Mechanism of Action: this compound and Vγ9Vδ2 T Cell Activation

This compound-mediated activation of Vγ9Vδ2 T cells is a complex process that involves the butyrophilin family of molecules, specifically Butyrophilin 3A1 (BTN3A1).

The current model suggests that this compound enters antigen-presenting cells (APCs) or other target cells and binds to the intracellular B30.2 domain of BTN3A1.[3] This binding induces a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR). This interaction, along with co-stimulatory signals, triggers the activation of the Vγ9Vδ2 T cell.

Figure 2: Signaling pathway of this compound-mediated Vγ9Vδ2 T cell activation.

Detailed Experimental Protocols

The study of this compound and its effects on Vγ9Vδ2 T cells involves a variety of immunological assays. Below are detailed methodologies for key experiments.

Expansion of Vγ9Vδ2 T Cells from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the in vitro expansion of Vγ9Vδ2 T cells from human PBMCs using this compound.

Materials:

-

Ficoll-Paque PLUS

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Human peripheral blood

-

This compound (e.g., 1 µM stock solution)

-

Recombinant human Interleukin-2 (IL-2)

-

Phosphate-buffered saline (PBS)

-

24-well tissue culture plates

-

Flow cytometry antibodies: anti-CD3, anti-Vγ9-TCR

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with PBS.

-

Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Plate 1 mL of the cell suspension into each well of a 24-well plate.

-

Add this compound to a final concentration of 10-100 nM.

-

Add IL-2 to a final concentration of 100-200 IU/mL.

-

Incubate the cells at 37°C in a 5% CO₂ incubator.

-

Every 2-3 days, add fresh medium containing IL-2 to maintain the cell density between 0.5-2 x 10⁶ cells/mL.

-

After 10-14 days, assess the percentage of Vγ9Vδ2 T cells in the culture using flow cytometry by staining for CD3 and Vγ9-TCR.

Figure 3: Experimental workflow for the expansion of Vγ9Vδ2 T cells.

Vγ9Vδ2 T Cell Proliferation Assay

This assay measures the proliferation of Vγ9Vδ2 T cells in response to this compound stimulation using a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

-

Expanded Vγ9Vδ2 T cells (from protocol 5.1)

-

CFSE staining solution

-

Complete RPMI-1640 medium

-

This compound

-

96-well round-bottom plates

-

Flow cytometer

Procedure:

-

Label expanded Vγ9Vδ2 T cells with CFSE according to the manufacturer's protocol.

-

Wash the cells twice with complete RPMI-1640 medium.

-

Resuspend the cells at 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 100 µL of medium containing serial dilutions of this compound (e.g., from 0.01 nM to 100 nM). Include a no-HMBPP control.

-

Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

-

Harvest the cells and analyze by flow cytometry. Proliferation is measured by the dilution of CFSE fluorescence in daughter cells.

IFN-γ Secretion Assay (ELISA)

This protocol describes the measurement of Interferon-gamma (IFN-γ) secreted by Vγ9Vδ2 T cells upon this compound stimulation using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Expanded Vγ9Vδ2 T cells

-

Complete RPMI-1640 medium

-

This compound

-

96-well flat-bottom plates

-

Human IFN-γ ELISA kit

Procedure:

-

Seed expanded Vγ9Vδ2 T cells at 1 x 10⁵ cells/well in a 96-well plate.

-

Stimulate the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM). Include an unstimulated control.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate and carefully collect the supernatant.

-

Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.

Vγ9Vδ2 T Cell Cytotoxicity Assay

This assay assesses the ability of this compound-activated Vγ9Vδ2 T cells to kill target tumor cells.

Materials:

-

Expanded Vγ9Vδ2 T cells (effector cells)

-

Tumor cell line (e.g., Daudi, a Burkitt's lymphoma cell line) (target cells)

-

Calcein-AM or other viability dye

-

Complete RPMI-1640 medium

-

This compound

-

96-well V-bottom plates

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Label the target tumor cells with Calcein-AM according to the manufacturer's protocol.

-

Wash the target cells and resuspend them at 1 x 10⁵ cells/mL.

-

Plate 100 µL of the target cell suspension into each well of a 96-well plate.

-

Prepare effector Vγ9Vδ2 T cells at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

-

Add 100 µL of the effector cell suspension to the wells containing target cells.

-

For this compound-dependent cytotoxicity, pre-incubate the target cells with this compound (e.g., 100 nM) for 2-4 hours before adding effector cells.

-

Include control wells with target cells only (spontaneous release) and target cells with a lysis agent (maximum release).

-

Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate and measure the fluorescence of the supernatant (for release assays) or analyze the viability of the remaining target cells by flow cytometry.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Applications in Drug Development

The unique properties of this compound make it a promising candidate for several applications in drug development:

-

Cancer Immunotherapy: this compound can be used to expand Vγ9Vδ2 T cells ex vivo for adoptive cell therapy or administered in vivo to activate the patient's own Vγ9Vδ2 T cells to target and kill tumor cells.

-

Infectious Disease Therapy: By activating Vγ9Vδ2 T cells, this compound can enhance the immune response against a wide range of bacterial and parasitic infections.

-

Vaccine Adjuvant: this compound can be used as an adjuvant to enhance the immunogenicity of vaccines by stimulating a potent innate immune response that can shape the subsequent adaptive immune response.

Conclusion

This compound is a fascinating microbial metabolite that serves as a powerful bridge between the microbial world and the human immune system. Its high potency and specificity for Vγ9Vδ2 T cells, combined with its microbial origin, make it a valuable tool for immunological research and a promising candidate for the development of novel immunotherapies and vaccine adjuvants. The detailed protocols and data presented in this guide are intended to facilitate further research into the multifaceted roles of this compound and to accelerate its translation into clinical applications.

References

- 1. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 5. research.tudelft.nl [research.tudelft.nl]

- 6. waters.com [waters.com]

The Role of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) in Vγ9Vδ2 T Cell Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vγ9Vδ2 T cells represent a unique subset of unconventional T lymphocytes that play a crucial role in the immune response to microbial infections and malignancy. Their activation is exquisitely dependent on the recognition of small phosphorylated metabolites, known as phosphoantigens. Among these, (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), a microbial-derived intermediate of the non-mevalonate pathway, stands out as the most potent natural activator of Vγ9Vδ2 T cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-mediated Vγ9Vδ2 T cell activation, with a focus on the central role of the butyrophilin 3A1 (BTN3A1) protein. We will dissect the signaling cascade, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the critical pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals in the field of immunology and oncology.

The Core Mechanism: this compound-Mediated Vγ9Vδ2 T Cell Activation

The activation of Vγ9Vδ2 T cells by this compound is a multi-step process that initiates within an antigen-presenting cell (APC) or a target cell, such as a tumor cell, and culminates in the cytotoxic effector function and cytokine release by the Vγ9Vδ2 T cell. This process is critically dependent on the butyrophilin family of proteins, particularly BTN3A1.

Intracellular Sensing of this compound by BTN3A1

This compound, produced by various pathogens, is internalized by target cells.[1] Once inside the cell, this compound directly binds to the intracellular B30.2 domain of BTN3A1.[2][3] This binding event is the initial and critical step in the activation cascade. The interaction occurs within a positively charged pocket of the B30.2 domain.[3][4]

The "Inside-Out" Signaling Model

The binding of this compound to the intracellular domain of BTN3A1 induces a conformational change in the protein.[4][5] This change is transmitted through the transmembrane domain to the extracellular domains of BTN3A1, a process referred to as "inside-out" signaling.[1][5] This conformational shift in the extracellular portion of BTN3A1 is thought to create a binding site for the Vγ9Vδ2 T cell receptor (TCR).[5]

The Role of BTN2A1

Recent evidence has highlighted the essential role of another butyrophilin family member, BTN2A1, in this compound-mediated Vγ9Vδ2 T cell activation.[6][7] BTN2A1 forms a heterodimer with BTN3A1. The binding of this compound to the BTN3A1 B30.2 domain promotes the association between the intracellular domains of BTN3A1 and BTN2A1.[6][8] On the extracellular side, BTN2A1 is believed to directly interact with the Vγ9 chain of the Vγ9Vδ2 TCR.[7] This suggests a model where a this compound-induced BTN3A1/BTN2A1 heterocomplex forms the ligand that is recognized by the Vγ9Vδ2 TCR.

The following diagram illustrates the proposed signaling pathway:

Quantitative Data on this compound and Vγ9Vδ2 T Cell Activation

The potency of this compound in activating Vγ9Vδ2 T cells is reflected in its low effective concentrations (EC50) and high binding affinities. The following tables summarize key quantitative data from the literature.

| Ligand | Binding Target | Method | Binding Affinity (Kd) | Reference |

| This compound | BTN3A1 (intracellular B30.2 domain) | Isothermal Titration Calorimetry (ITC) | ~0.5 µM | [9][10] |

| This compound | BTN3A1 (full intracellular domain) | Isothermal Titration Calorimetry (ITC) | ~2.9 µM | [8] |

| Isopentenyl pyrophosphate (IPP) | BTN3A1 (intracellular B30.2 domain) | Isothermal Titration Calorimetry (ITC) | ~0.5 mM | [9][10] |

Table 1: Binding Affinities of Phosphoantigens to BTN3A1.

| Compound | Assay | EC50 | Reference |

| This compound | Vγ9Vδ2 T cell activation (CD69/CD25 upregulation) | 0.06 nM | [11] |

| This compound ProPAgen 5b | Vγ9Vδ2 T cell activation (CD69/CD25 upregulation) | 0.46 nM | [11] |

| Zoledronate | Vγ9Vδ2 T cell activation (CD69/CD25 upregulation) | ~500 nM | [11] |

| This compound | Vγ9Vδ2 T cell killing of target cells | 6.5 nM | [6] |

Table 2: Effective Concentrations (EC50) for Vγ9Vδ2 T Cell Activation.

Key Experimental Protocols

This section outlines methodologies for core experiments used to study this compound-mediated Vγ9Vδ2 T cell activation.

Vγ9Vδ2 T Cell Expansion and Culture

Objective: To expand Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) for use in functional assays.

Methodology:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Culture PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Stimulate the PBMCs with this compound (e.g., 1 µM) and recombinant human Interleukin-2 (rIL-2; e.g., 100 U/mL).[12][13]

-

Optionally, Vitamin C (e.g., 70 µM) can be added to enhance expansion.[12][13]

-

Culture the cells for 12-14 days, adding fresh medium with rIL-2 every 2-3 days.

-

Assess the purity of the expanded Vγ9Vδ2 T cell population by flow cytometry using antibodies against CD3 and Vδ2-TCR.

Vγ9Vδ2 T Cell Activation Assay

Objective: To quantify the activation of Vγ9Vδ2 T cells in response to this compound or other stimuli.

Methodology:

-

Co-culture expanded Vγ9Vδ2 T cells with target cells (e.g., Daudi or K562 cell lines) that have been pre-treated with varying concentrations of this compound for 2-4 hours.[1][14]

-

Alternatively, directly stimulate Vγ9Vδ2 T cells with soluble this compound in the presence of accessory cells.[14]

-

Incubate the co-culture for 18-24 hours.

-

Harvest the cells and stain with fluorescently-labeled antibodies against surface activation markers such as CD69 and CD25.[11]

-

Analyze the expression of these markers on the Vγ9Vδ2 T cell population (gated as CD3+Vδ2+) using flow cytometry.

Cytokine Release Assay

Objective: To measure the production of effector cytokines by Vγ9Vδ2 T cells upon activation.

Methodology:

-

Set up a Vγ9Vδ2 T cell activation co-culture as described in section 3.2.

-

After the incubation period (typically 24-72 hours), collect the culture supernatant.[12][13]

-

Measure the concentration of cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA) assay.[12][13][14]

The following diagram outlines a general experimental workflow for studying this compound-mediated Vγ9Vδ2 T cell activation:

Isothermal Titration Calorimetry (ITC)

Objective: To measure the binding affinity of this compound to the BTN3A1 B30.2 domain.

Methodology:

-

Express and purify the recombinant BTN3A1 B30.2 domain.

-

Prepare a solution of the purified protein (e.g., 100 µM) in the ITC cell.[3]

-

Prepare a solution of this compound (e.g., 2 mM) in the injection syringe.[3]

-

Perform a series of injections of the this compound solution into the protein solution while measuring the heat change.

-

Analyze the resulting binding isotherm to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

CRISPR/Cas9-mediated Gene Knockout

Objective: To confirm the requirement of BTN3A1 or BTN2A1 in this compound-mediated Vγ9Vδ2 T cell activation.

Methodology:

-

Design guide RNAs (gRNAs) targeting the gene of interest (e.g., BTN3A1 or BTN2A1).

-

Clone the gRNAs into a Cas9-expressing vector.

-

Transfect the target cell line (e.g., K562) with the CRISPR/Cas9 plasmid.

-

Select for successfully transfected cells (e.g., using antibiotic resistance or a fluorescent reporter).

-

Isolate single-cell clones and screen for gene knockout by PCR, sequencing, and/or Western blot.

-

Use the knockout cell lines in Vγ9Vδ2 T cell activation assays to assess the impact of the gene deletion on this compound-induced activation.[1]

The following diagram illustrates the logical relationship in a CRISPR/Cas9 knockout experiment:

Conclusion

The elucidation of the this compound-BTN3A1 axis has profoundly advanced our understanding of Vγ9Vδ2 T cell immunology. This intricate signaling pathway, involving intracellular sensing, "inside-out" signaling, and the crucial co-receptor function of BTN2A1, provides a clear framework for the potent and specific activation of these unconventional T cells. The quantitative data underscores the remarkable sensitivity of this system to microbial metabolites. The experimental protocols detailed herein offer a practical guide for researchers to further investigate this fascinating area of immunology. A thorough grasp of these core principles is paramount for the continued development of novel immunotherapeutic strategies that harness the power of Vγ9Vδ2 T cells to combat infectious diseases and cancer.

References

- 1. This compound analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The intracellular B30.2 domain of Butyrophilin 3A1 binds phosphoantigens to mediate activation of human Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Sensing of Pyrophosphate Metabolites by Vγ9Vδ2 T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Division of labor and cooperation between different butyrophilin proteins controls phosphoantigen-mediated activation of human γδ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Vγ9Vδ2 T cells expanded with vitamin C combined with this compound in vitro inhibit intracellular Mycobacterium tuberculosis growth [frontiersin.org]

- 13. Vγ9Vδ2 T cells expanded with vitamin C combined with this compound in vitro inhibit intracellular Mycobacterium tuberculosis growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vγ9Vδ2 T cell activation by strongly agonistic nucleotidic phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP): A Potent Activator of Human Vγ9Vδ2 T Cells

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) stands as a pivotal molecule in the field of immunology, particularly in the study of γδ T cells. Its discovery as a potent phosphoantigen has illuminated a key pathway of immune surveillance and opened new avenues for the development of immunotherapies. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The journey to uncover this compound began with the observation that certain microorganisms and tumor cells could activate a specific subset of human T cells, namely those expressing the Vγ9 and Vδ2 T cell receptor (TCR) chains. Early research in the 1990s identified isopentenyl pyrophosphate (IPP), an intermediate in the mevalonate pathway of isoprenoid biosynthesis, as a molecule capable of stimulating these Vγ9Vδ2 T cells. However, the potency of microbial extracts in activating these cells was significantly higher than that of pure IPP, suggesting the existence of a more powerful, yet unidentified, microbial metabolite.

A breakthrough came in the early 2000s when two independent research groups identified this compound as the primary activator of Vγ9Vδ2 T cells in bacteria. This compound is an intermediate in the non-mevalonate pathway (also known as the MEP pathway) for isoprenoid biosynthesis, which is utilized by many pathogenic bacteria, parasites, and plants, but is absent in humans.[1][2] This discovery was significant as it provided a molecular link between microbial metabolism and the activation of a specific human immune cell population. It was found that this compound is remarkably potent, with a bioactivity in the nanomolar range, making it thousands of times more effective at activating Vγ9Vδ2 T cells than IPP.[3]

Subsequent research elucidated the mechanism of this compound-mediated Vγ9Vδ2 T cell activation. It was demonstrated that this compound does not directly bind to the Vγ9Vδ2 TCR. Instead, it enters antigen-presenting cells and binds to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1), a transmembrane protein. This binding event induces a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 TCR, leading to T cell activation, proliferation, and effector functions such as cytokine production and cytotoxicity against infected or malignant cells.

Signaling Pathway of this compound-Mediated Vγ9Vδ2 T Cell Activation

The activation of Vγ9Vδ2 T cells by this compound is a multi-step process involving intracellular sensing and subsequent cell-cell communication. The signaling cascade can be summarized as follows:

Caption: this compound signaling pathway in Vγ9Vδ2 T cell activation.

Quantitative Data on this compound Activity

The potency of this compound in activating Vγ9Vδ2 T cells has been quantified in numerous studies. The half-maximal effective concentration (EC50) is a common measure of this activity.

| Parameter | Value | Cell Type | Assay | Reference |

| EC50 | ~0.1 - 1 nM | Human PBMCs | Proliferation | [3] |

| EC50 | ~10 µM | Human PBMCs | Proliferation (IPP) | [3] |

| EC50 | ~0.06 nM | Human PBMCs | CD69/CD25 Upregulation | [4] |

| EC50 | ~500 nM | Human PBMCs | CD69/CD25 Upregulation (Zoledronate) | [4] |

Experimental Protocols

Chemical Synthesis of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (this compound)

The following is a generalized protocol based on the first reported chemical synthesis. Researchers should consult the primary literature for detailed reaction conditions and characterization data.

Step 1: Protection of (E)-4-hydroxy-3-methyl-but-2-en-1-ol

-

React (E)-4-hydroxy-3-methyl-but-2-en-1-ol with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride) to selectively protect the primary alcohol.

-

Purify the resulting silyl ether by column chromatography.

Step 2: Phosphorylation of the protected alcohol

-

React the protected alcohol with a phosphorylating agent (e.g., dibenzyl phosphite) under appropriate conditions to introduce a monophosphate group.

-

Purify the resulting monophosphate ester.

Step 3: Pyrophosphorylation

-

Activate the monophosphate ester (e.g., using a condensing agent).

-

React the activated monophosphate with a phosphate salt (e.g., tributylammonium phosphate) to form the pyrophosphate.

-

Purify the protected this compound by column chromatography.

Step 4: Deprotection

-

Remove the protecting groups (e.g., silyl and benzyl groups) under appropriate conditions (e.g., hydrogenolysis for benzyl groups, fluoride source for silyl groups).

-

Purify the final this compound product, typically using ion-exchange chromatography.

Purification of this compound by Ion-Exchange Chromatography

-

Resin equilibration: Equilibrate a strong anion exchange column (e.g., Q-Sepharose) with a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

Sample loading: Dissolve the crude this compound in the starting buffer and load it onto the column.

-

Washing: Wash the column with several column volumes of the starting buffer to remove unbound impurities.

-

Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).

-

Fraction collection and analysis: Collect fractions and analyze for the presence of this compound using a suitable method (e.g., phosphate assay, NMR).

-

Desalting: Pool the this compound-containing fractions and desalt using size-exclusion chromatography or dialysis.

Vγ9Vδ2 T Cell Expansion Assay

-

Cell isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

-

Cell culture: Culture the PBMCs in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and IL-2).

-

Stimulation: Add this compound to the cell culture at a final concentration of 10 nM to 1 µM.

-

Incubation: Incubate the cells for 7-14 days, adding fresh medium and IL-2 every 2-3 days.

-

Analysis: Determine the percentage and number of Vγ9Vδ2 T cells using flow cytometry with antibodies against CD3, Vγ9-TCR, and Vδ2-TCR.

Intracellular Cytokine Staining for IFN-γ and TNF-α

-

Restimulation: Restimulate the expanded Vγ9Vδ2 T cells with this compound-pulsed antigen-presenting cells (e.g., Daudi cells) or with PMA and ionomycin for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).

-

Surface staining: Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, Vγ9-TCR).

-

Fixation and permeabilization: Fix the cells with a fixation buffer and then permeabilize them with a permeabilization buffer.

-

Intracellular staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).

-

Flow cytometry analysis: Analyze the cells using a flow cytometer to determine the percentage of cytokine-producing Vγ9Vδ2 T cells.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on Vγ9Vδ2 T cells.

Caption: A typical experimental workflow for this compound studies.

Conclusion

The discovery of this compound has profoundly impacted our understanding of γδ T cell biology and their role in the immune system. As a potent and specific activator of Vγ9Vδ2 T cells, this compound continues to be a valuable tool for researchers investigating immune responses to microbial pathogens and cancer. The detailed methodologies and data presented in this guide are intended to support further research and development in this exciting field, with the ultimate goal of harnessing the therapeutic potential of Vγ9Vδ2 T cells for the benefit of human health.

References

- 1. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Microbial (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase (IspH) and its biotechnological potential: A mini review [frontiersin.org]

- 3. Identification of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate as a major activator for human gammadelta T cells in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Structure-Activity Relationship of HMBPP: A Deep Dive into Vγ9Vδ2 T Cell Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) , a small phosphoantigen produced by a wide range of pathogenic bacteria and parasites, is the most potent known activator of human Vγ9Vδ2 T cells. This unique subset of T lymphocytes plays a crucial role in the immune response to both microbial infections and cancer. The profound immunostimulatory activity of this compound, with EC50 values in the picomolar to nanomolar range, has spurred significant interest in understanding its structure-activity relationship (SAR) to develop novel immunotherapies.[1][2] This technical guide provides a comprehensive overview of the this compound SAR, detailing the key structural features governing its biological activity, the experimental protocols used for its evaluation, and the intricate signaling pathways it triggers.

Core Principles of this compound Structure-Activity Relationship

The biological activity of this compound is exquisitely sensitive to its molecular architecture. SAR studies have revealed that three principal components of the this compound molecule are critical for potent Vγ9Vδ2 T cell activation: the pyrophosphate moiety, the hydroxyl group, and the C3-methyl group on the alkyl chain.

The Indispensable Pyrophosphate Group

The pyrophosphate (PP) moiety is paramount for this compound's activity. Early studies demonstrated that replacement of the pyrophosphate with a phosphonate (P-CH2-P) group, as in HMB-PCP, leads to a drastic reduction in bioactivity, with the EC50 increasing from the nanomolar to the micromolar range.[3] This highlights the critical role of the oxygen atom linking the two phosphate groups. However, modifications to the pyrophosphate group that maintain its overall charge and conformation can be tolerated to some extent. For instance, non-hydrolyzable analogs where the bridging oxygen is replaced by a methylene group (phosphonates) retain some activity, albeit significantly lower than this compound itself.[3]

Prodrug strategies have been effectively employed to mask the negative charges of the pyrophosphate group, enhancing cell permeability and, in some cases, leading to potent Vγ9Vδ2 T cell activation.[4][5] These prodrugs, such as the pivaloyloxymethyl (POM) derivatives, release the active phosphoantigen intracellularly.[5]

The Crucial Hydroxyl Group

The 4-hydroxyl group of this compound is another key determinant of its high potency. While its complete removal results in a significant loss of activity, modifications at this position are tolerated. For instance, esterification or etherification of the 4-hydroxyl group can yield compounds that retain high potency.[1] This suggests that a hydrogen bond acceptor at this position is a key requirement for strong interaction with its cellular target.[1] Glycosylated this compound analogs have also been shown to retain immunostimulatory activity, further indicating that modifications at the 4-position are permissible as long as the pyrophosphate moiety remains intact.[1]

The Influence of the Alkyl Chain

The stereochemistry and substitution on the alkyl chain of this compound are critical for optimal activity. The (E)-isomer of this compound is significantly more active than the (Z)-isomer, indicating a strict stereochemical requirement for binding to its target.[6][7] The C3-methyl group also contributes to the high potency of this compound. Analogs lacking this methyl group generally exhibit reduced activity.

Quantitative Analysis of this compound and its Analogs

The potency of this compound and its analogs is typically quantified by their half-maximal effective concentration (EC50) for Vγ9Vδ2 T cell activation. This is often measured through proliferation assays or by quantifying the release of effector cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). The following table summarizes the reported EC50 values for this compound and a selection of its key analogs.

| Compound | Modification | Vγ9Vδ2 T Cell Activation (EC50) | Reference |

| This compound | - | 0.06 nM - 0.2 nM | [3][4] |

| Isopentenyl pyrophosphate (IPP) | Isomer of this compound precursor | ~1 µM | [2] |

| HMB-PCP | Pyrophosphate O replaced with CH2 | 5.3 µM | [3] |

| HMBP ProPAgen 5b (prodrug) | Monophosphate with prodrug moiety | 0.45 nM | [4] |

| 4-β-glucoside of this compound | Glycosylation at 4-OH | 78 nM | [1] |

| Tetraacetyl glycoside of this compound | Acetylated glycoside at 4-OH | 360 nM | [1] |

| (Z)-HMBPP | Geometric isomer | Marginally active | [6][7] |

The "Inside-Out" Signaling Pathway of this compound

The activation of Vγ9Vδ2 T cells by this compound is not a direct interaction with the T cell receptor (TCR). Instead, it follows an "inside-out" signaling model that is initiated within an antigen-presenting cell (APC), such as a monocyte or a tumor cell.[5][8]

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Evaluation of (E)-4-Hydroxy-3-methyl-but-2-enyl Diphosphate Analogs as Competitive Partial Agonists of Butyrophilin 3A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of analogues of (E)-1-hydroxy-2-methylbut-2-enyl 4-diphosphate, an isoprenoid precursor and human gamma delta T cell activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Probing the ligand binding pocket of BTN3A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: The HMBPP Receptor Complex on Human Vγ9Vδ2 T Cells

Executive Summary

Human Vγ9Vδ2 T cells are a unique subset of unconventional T lymphocytes that play a crucial role in immunosurveillance against microbial pathogens and malignant cells. They recognize small phosphorylated metabolites, known as phosphoantigens (pAgs), with (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) being the most potent natural ligand. This compound is an intermediate of the non-mevalonate (or MEP) pathway of isoprenoid biosynthesis, which is active in most bacteria and protozoan parasites but absent in humans. This makes this compound a specific pathogen-associated molecular pattern (PAMP).

The "receptor" for this compound is not a single entity but a multi-protein system centered around the butyrophilin family of transmembrane proteins, specifically BTN3A1 and BTN2A1, expressed on antigen-presenting cells (APCs) and tumor cells. Recognition occurs via an "inside-out" signaling mechanism: this compound binds to the intracellular B30.2 domain of BTN3A1, triggering a conformational change that propagates to its extracellular domain.[1][2] This conformational shift, in concert with BTN2A1, creates a ligand for the Vγ9Vδ2 T cell receptor (TCR), leading to potent T cell activation, proliferation, cytokine release, and cytotoxicity.[3][4] This guide provides an in-depth overview of the this compound receptor, its signaling cascade, quantitative activation parameters, and detailed experimental protocols for its study.

The this compound Sensing Machinery

The detection of this compound is a multi-step process that bridges the intracellular environment of a target cell with the extracellular surveillance by a Vγ9Vδ2 T cell.

Core Components

-

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (this compound): The primary agonist, a microbial metabolite.[5]

-

Butyrophilin 3A1 (BTN3A1): A type I transmembrane protein required for this compound sensing. Its intracellular B30.2 domain contains a shallow, positively charged pocket that directly binds this compound.[1][6]

-

Butyrophilin 2A1 (BTN2A1): Another butyrophilin family member essential for the complex. It is thought to heterodimerize with BTN3A1 to form the full Vγ9Vδ2 TCR ligand.[1][5]

-

Vγ9Vδ2 T Cell Receptor (TCR): The specific TCR expressed by this compound-responsive human T cells, which recognizes the extracellular conformation of the pAg-loaded BTN3A1/BTN2A1 complex.[7]

The "Inside-Out" Signaling and Activation Model

The activation of Vγ9Vδ2 T cells by this compound is not a classical antigen presentation event. It relies on an elegant inside-out signaling cascade:

-

This compound Internalization: this compound from the extracellular environment is internalized by the target cell, likely through an energy-dependent process.[8]

-

Intracellular Binding: Inside the cell, this compound binds to the B30.2 domain of BTN3A1.[1][6] This binding event is highly specific and is the initial sensing step.

-

Conformational Change: this compound binding induces a conformational change in the BTN3A1 protein. This change is transmitted through the transmembrane domain to the extracellular immunoglobulin (Ig)-like domains.[3]

-

Complex Formation & TCR Recognition: The altered extracellular conformation of BTN3A1, in association with BTN2A1, is recognized by the Vγ9Vδ2 TCR.[4] This engagement triggers the formation of an immunological synapse, TCR nanoclustering, and downstream signaling within the T cell, leading to its activation.[8][9]

T Cell Downstream Signaling Pathway

Upon TCR engagement with the this compound-induced BTN3A1/BTN2A1 complex, a signaling cascade is initiated within the Vγ9Vδ2 T cell. While sharing features with conventional αβ TCR signaling, phosphoantigen stimulation does not appear to trigger the same CD3 conformational change as anti-CD3 antibodies.[9] However, it robustly activates downstream pathways leading to effector functions. The canonical steps include:

-

Kinase Activation: Engagement of the TCR complex leads to the activation of Src-family kinases, particularly Lck, which phosphorylates the ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) on the associated CD3 chains.

-

ZAP-70 Recruitment: Phosphorylated ITAMs serve as docking sites for the ZAP-70 (Zeta-chain-associated protein kinase 70), which is subsequently phosphorylated and activated by Lck.

-

Signalosome Formation: Activated ZAP-70 phosphorylates key adaptor proteins, such as LAT (Linker for Activation of T cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa), leading to the formation of a multi-protein "signalosome."

-

Pathway Divergence: The signalosome activates multiple downstream branches, including:

-

PLCγ1 Pathway: Leads to calcium flux and activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).

-

MAPK Pathway: Activates the transcription factor AP-1.

-

NF-κB Pathway: Activated via PKCθ.

-

-

Cellular Response: The culmination of these signals results in gene transcription, leading to cytokine production (IFN-γ, TNF-α), proliferation, and mobilization of cytotoxic granules (perforin, granzymes).[10]

Quantitative Data Presentation

The potency of this compound and the response of Vγ9Vδ2 T cells can be quantified through various assays. The following tables summarize key data from published literature.

Table 1: Ligand Potency and Binding Affinity

| Parameter | Ligand | Value | Reference(s) |

|---|---|---|---|

| EC₅₀ (T cell Activation) | This compound | 0.39 nM | [5] |

| IPP | 10,000 nM (10 µM) | [5] | |

| Relative Potency | This compound vs. IPP | ~10,000 - 30,000 fold higher | [3][11] |

| Binding Affinity (KD) | This compound to BTN3A1 (B30.2) | ~0.5 µM | [9] |

| IPP to BTN3A1 (B30.2) | ~500 µM (0.5 mM) | [9] |

| EC₅₀ (Lysis of K562 cells) | this compound (at 37°C) | 1.9 nM (0.0019 µM) |[8] |

Table 2: Vγ9Vδ2 T Cell Expansion and Phenotype

| Condition | Parameter | Result | Reference(s) |

|---|---|---|---|

| PBMCs + this compound + rIL-2 + Vitamin C (70 µM) for 14 days | % Vγ9Vδ2 of CD3+ T cells | Reached ~70% | [12] |

| Central Memory (CD27+CD45RA−) | 10 - 20% | [12] |

| | Effector Memory (CD27-CD45RA−) | 75 - 90% |[12] |

Experimental Protocols

This section provides detailed methodologies for the isolation, expansion, and functional analysis of this compound-specific Vγ9Vδ2 T cells.

Protocol: Isolation and Expansion of Vγ9Vδ2 T Cells from PBMCs

This protocol describes the selective expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).

-

PBMC Isolation:

-

Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube at a 2:1 blood:medium ratio.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[2]

-

Carefully aspirate the mononuclear cell layer (buffy coat) at the plasma-medium interface.

-

Wash the isolated cells twice with PBS by centrifuging at 300 x g for 5-10 minutes.

-

Resuspend the final cell pellet in complete cell culture medium (e.g., RPMI-1640 + 10% Fetal Bovine Serum + 1% Penicillin/Streptomycin) and perform a cell count.

-

-

T Cell Expansion:

-

Seed PBMCs in a 24-well plate at a density of 1 x 10⁶ cells/mL in complete medium.[11][13]

-

Add this compound to a final concentration of 100-200 nM.[12]

-

Add recombinant human Interleukin-2 (IL-2) to a final concentration of 500-1000 IU/mL.[11][13]

-

Incubate at 37°C in a 5% CO₂ incubator for 12-14 days.

-

Every 3-4 days, replenish the culture by removing half the medium and adding fresh medium containing IL-2 at the same concentration.

-

After 12-14 days, harvest the cells. The purity of the Vγ9Vδ2 T cell population can be assessed by flow cytometry.

-

Protocol: Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol is for measuring cytokine production (e.g., IFN-γ, TNF-α) in expanded Vγ9Vδ2 T cells following re-stimulation.

-

Cell Stimulation:

-

Resuspend expanded Vγ9Vδ2 T cells at 1-2 x 10⁶ cells/mL.

-

Stimulate cells for 6 hours with a target (e.g., this compound-pulsed K562 cells or PMA/Ionomycin as a positive control).

-

For the final 4-5 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to trap cytokines intracellularly.[14][15]

-

-

Surface Marker Staining:

-

Harvest the cells and wash with FACS buffer (PBS + 1% BSA).

-

Resuspend cells in 50 µL of FACS buffer and add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., anti-CD3, anti-Vδ2 TCR).

-

Incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of FACS buffer.

-

-

Fixation and Permeabilization:

-

Resuspend the cell pellet in 100-200 µL of a fixation buffer (e.g., 2% paraformaldehyde). Incubate for 20 minutes at room temperature in the dark.[7]

-

Wash the cells once with FACS buffer.

-

Resuspend the fixed cells in 200 µL of a permeabilization buffer (e.g., FACS buffer containing 0.1-0.5% Saponin). Incubate for 10 minutes at room temperature.[7]

-

-

Intracellular Staining:

-

Centrifuge the permeabilized cells and discard the supernatant.

-

Resuspend the cell pellet in 50 µL of permeabilization buffer containing fluorescently-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer for analysis on a flow cytometer.

-

Disclaimer: This document is intended for research and informational purposes only. All experimental procedures should be conducted in accordance with institutional guidelines and safety regulations.

References

- 1. Generation and application of TGFβ-educated human Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.pasteur.fr [research.pasteur.fr]

- 3. mdpi.com [mdpi.com]

- 4. Complex interplays between BTN2A1 and BTN3A1 butyrophilins for triggering the reactivity of V gamma 9V delta 2 T cells — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. med.virginia.edu [med.virginia.edu]

- 8. This compound analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Expansion of Human Peripheral Blood γδ T Cells using Zoledronate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vγ9Vδ2 T cells expanded with vitamin C combined with this compound in vitro inhibit intracellular Mycobacterium tuberculosis growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 15. Intracellular Cytokine Staining Protocol [anilocus.com]

An In-depth Technical Guide on (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP) in the Methylerythritol Phosphate (MEP) Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a pivotal intermediate in the methylerythritol phosphate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in most bacteria, protozoan parasites, and the plastids of plants. Crucially, this pathway is absent in humans, making it an attractive target for the development of novel antimicrobial agents. Furthermore, this compound is the most potent naturally occurring phosphoantigen known to activate human Vγ9Vδ2 T cells, a subset of γδ T cells that play a critical role in the immune response to microbial pathogens and cancer. This technical guide provides a comprehensive overview of this compound, including its biosynthesis via the MEP pathway, its role in Vγ9Vδ2 T cell activation, and its potential as a therapeutic agent. Detailed experimental protocols for the study of this compound and its effects are also presented, alongside quantitative data and visualizations to facilitate a deeper understanding of this important molecule.

The Methylerythritol Phosphate (MEP) Pathway: Biosynthesis of this compound

The MEP pathway, also known as the non-mevalonate pathway, is a seven-enzyme catalytic cascade that synthesizes the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), from pyruvate and glyceraldehyde 3-phosphate.[1][2] this compound is the penultimate intermediate in this pathway.[3]

The enzymatic steps of the MEP pathway are as follows:

-

DXS (1-deoxy-D-xylulose-5-phosphate synthase): Catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).

-

DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase; IspC): Reduces and rearranges DXP to produce 2-C-methyl-D-erythritol 4-phosphate (MEP).

-

IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase): Catalyzes the CTP-dependent conversion of MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).

-

IspE (4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase): Phosphorylates CDP-ME to yield 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).

-

IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase): Cyclizes CDP-MEP to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).

-

IspG (this compound synthase): Catalyzes the reductive ring-opening of MEcPP to produce (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (this compound).[3]

-

IspH (this compound reductase; LytB): Reduces this compound to generate IPP and DMAPP.[3]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the MEP pathway enzymes are crucial for understanding the flux through the pathway and for designing effective inhibitors. A summary of available kinetic data for E. coli enzymes is presented below.

| Enzyme | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| DXS | Pyruvate | 350 | 1.4 | [4] |

| GAP | 140 | 1.4 | [4] | |

| DXR | DXP | 60 | 1.9 | [5] |

| NADPH | 15 | 1.9 | [5] | |

| IspD | MEP | 25 | 2.5 | [4] |

| CTP | 110 | 2.5 | [4] | |

| IspE | CDP-ME | 10 | 0.8 | [5] |

| ATP | 200 | 0.8 | [5] | |

| IspF | CDP-MEP | 0.4 | 0.015 | [5] |

| IspG | MEcPP | 10 | 0.005 | [5] |

| IspH | This compound | 0.3 | 0.01 | [3] |

Note: Kinetic parameters can vary depending on the experimental conditions and the organism from which the enzyme is derived.

This compound as a Potent Activator of Vγ9Vδ2 T Cells

Human Vγ9Vδ2 T cells are a unique subset of T lymphocytes that recognize small, non-peptidic phosphoantigens.[6] this compound is the most potent natural phosphoantigen identified to date, capable of activating Vγ9Vδ2 T cells at picomolar to nanomolar concentrations.[7] This activation is dependent on the butyrophilin 3A1 (BTN3A1) molecule, which is expressed on the surface of antigen-presenting cells and tumor cells.[8] While the exact mechanism is still under investigation, it is believed that this compound binds to the intracellular B30.2 domain of BTN3A1, inducing a conformational change that is recognized by the Vγ9Vδ2 T cell receptor (TCR).[8]

Upon activation, Vγ9Vδ2 T cells undergo rapid proliferation and differentiation into effector cells that exhibit a range of anti-microbial and anti-tumor functions, including:

-

Cytotoxicity: Direct killing of infected or malignant cells through the release of cytotoxic granules containing perforin and granzymes.

-

Cytokine Production: Secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which contribute to the immune response.

-

Antigen Presentation: Vγ9Vδ2 T cells can act as antigen-presenting cells (APCs), further stimulating the adaptive immune response.

Quantitative Data: this compound and Analog Potency

The potency of this compound and its synthetic analogs in activating Vγ9Vδ2 T cells is typically measured by their half-maximal effective concentration (EC₅₀).

| Compound | EC₅₀ (nM) | Assay | Reference |

| This compound | 0.06 | Vγ9Vδ2 T cell activation (CD69/CD25 upregulation) | [9] |

| 0.50 | 72-hour PBMC expansion | [1] | |

| 0.39 | Vγ9Vδ2 T cell activation | [7] | |

| POM₂-C-HMBP (prodrug) | 5.4 | 72-hour PBMC expansion | [1][2] |

| Zoledronate | 900 | 72-hour PBMC expansion | [1] |

| ~500 | Vγ9Vδ2 T cell activation | [9] | |

| C-HMBPP | 8.4 - 18 | Interferon-γ secretion | [1] |

| Aryl-amide prodrugs | 20 - 56 | Interferon-γ secretion | [1] |

Experimental Protocols

Chemical Synthesis of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (this compound)

A detailed, step-by-step protocol for the chemical synthesis of this compound is beyond the scope of this guide due to its complexity and the requirement for specialized chemical expertise. However, a general outline of a synthetic route is provided below. For a detailed protocol, please refer to specialized organic chemistry literature.

A common synthetic approach involves the following key steps:

-

Synthesis of a protected precursor: Starting from commercially available materials, a protected form of the C5 backbone of this compound is synthesized. This typically involves multiple steps of protection, oxidation, and carbon-carbon bond formation.

-

Introduction of the hydroxyl group: The hydroxyl group at the C4 position is introduced, often through a stereoselective reduction.

-

Phosphorylation: The primary alcohol is converted to the corresponding pyrophosphate. This is a critical and often challenging step, requiring anhydrous conditions and specialized phosphorylating agents.

-

Deprotection: All protecting groups are removed to yield the final this compound product.

-

Purification: The crude this compound is purified using chromatographic techniques, such as ion-exchange chromatography, to obtain a highly pure product.

Expansion of Human Vγ9Vδ2 T Cells from PBMCs

This protocol describes the in vitro expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) using this compound and Interleukin-2 (IL-2).

Materials:

-

Ficoll-Paque PLUS

-

RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound solution (e.g., 1 mM stock in sterile water)

-

Recombinant human IL-2 (rhIL-2)

-

Phosphate-buffered saline (PBS)

-

Centrifuge

-

Cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Isolate PBMCs: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.

-

Cell Culture Setup: Resuspend the isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Stimulation: Add this compound to the cell culture at a final concentration of 1 µM.

-

IL-2 Addition: After 24 hours of incubation, add rhIL-2 to the culture at a final concentration of 100 U/mL.

-

Cell Maintenance: Every 2-3 days, gently resuspend the cells and add fresh medium containing 100 U/mL rhIL-2 to maintain a cell density of approximately 1-2 x 10⁶ cells/mL.

-

Expansion Monitoring: Monitor the expansion of Vγ9Vδ2 T cells by flow cytometry every 3-4 days by staining for CD3 and Vδ2 TCR.

-

Harvesting: After 10-14 days of culture, the expanded Vγ9Vδ2 T cells (typically >90% pure) can be harvested for use in downstream applications.[3][6]

Intracellular Cytokine Staining of Vγ9Vδ2 T Cells

This protocol is for the detection of intracellular cytokines (e.g., IFN-γ, TNF-α) in this compound-activated Vγ9Vδ2 T cells by flow cytometry.

Materials:

-

Expanded Vγ9Vδ2 T cells

-

Target cells (e.g., Daudi lymphoma cells)

-

This compound

-

Brefeldin A (protein transport inhibitor)

-

Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm kit)

-

Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, Vδ2) and intracellular cytokines (e.g., IFN-γ, TNF-α)

-

Flow cytometer

Procedure:

-

Co-culture Setup: Co-culture the expanded Vγ9Vδ2 T cells (effector cells) with target cells at an appropriate effector-to-target (E:T) ratio (e.g., 10:1) in the presence of this compound (e.g., 1 µM).

-

Protein Transport Inhibition: Add Brefeldin A to the co-culture and incubate for 4-6 hours at 37°C to allow for intracellular cytokine accumulation.

-

Surface Staining: Harvest the cells and stain for surface markers (e.g., anti-CD3, anti-Vδ2) according to the antibody manufacturer's protocol.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit.

-

Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α).

-

Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data to determine the percentage of Vγ9Vδ2 T cells producing specific cytokines.[6]

⁵¹Cr-Release Cytotoxicity Assay

This protocol measures the cytotoxic activity of this compound-activated Vγ9Vδ2 T cells against target cells.

Materials:

-

Expanded Vγ9Vδ2 T cells (effector cells)

-

Target cells (e.g., tumor cell lines)

-

⁵¹Cr (Sodium Chromate)

-

Complete medium

-

Triton X-100 (for maximum release control)

-

Gamma counter

Procedure:

-

Target Cell Labeling: Label the target cells with ⁵¹Cr by incubating them with the radioisotope for 1-2 hours at 37°C.

-

Washing: Wash the labeled target cells multiple times with medium to remove unincorporated ⁵¹Cr.

-

Co-culture: Co-culture the labeled target cells with the effector Vγ9Vδ2 T cells at various E:T ratios in a 96-well plate.

-

Controls:

-

Spontaneous release: Labeled target cells incubated with medium alone.

-

Maximum release: Labeled target cells incubated with a solution of Triton X-100 to lyse all cells.

-

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

-

Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[10][11][12]

Visualizations

The Methylerythritol Phosphate (MEP) Pathway

Caption: The enzymatic cascade of the MEP pathway leading to the synthesis of this compound.

This compound-Mediated Activation of Vγ9Vδ2 T Cells

References

- 1. A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. wjgnet.com [wjgnet.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Expansion of Human Peripheral Blood γδ T Cells using Zoledronate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 11. revvity.com [revvity.com]

- 12. bitesizebio.com [bitesizebio.com]

HMBPP vs. isopentenyl pyrophosphate (IPP) in T cell activation

An In-depth Technical Guide to HMBPP vs. Isopentenyl Pyrophosphate (IPP) in T Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Vγ9Vδ2 T cells represent a unique lymphocyte subset that plays a crucial role in both innate and adaptive immunity, recognizing small, non-peptidic phosphorylated molecules known as phosphoantigens (pAgs).[1][2] This recognition is mediated by the Vγ9Vδ2 T cell receptor (TCR) in a process dependent on butyrophilin (BTN) family molecules.[3][4] The two most studied phosphoantigens are (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (this compound) and isopentenyl pyrophosphate (IPP). While structurally similar, their origins, potency, and immunological implications differ profoundly. This compound is a metabolite from the microbial non-mevalonate pathway, making it a potent danger signal for infection.[1][5][6] Conversely, IPP is an intermediate in the endogenous mevalonate pathway of host cells, levels of which can be elevated in tumor cells, marking them for immune surveillance.[1][3][6][7] This guide provides a detailed comparison of this compound and IPP, focusing on their mechanisms of action, quantitative differences in potency, the signaling pathways they trigger, and the experimental protocols used for their study.

Molecular Origin and Potency

The primary distinction between this compound and IPP lies in their metabolic origins. This compound is exclusively produced by microbes (e.g., bacteria and parasites) and plants via the non-mevalonate, or 2-C-methyl-D-erythritol 4-phosphate (MEP), pathway.[1][5] It is not found in human metabolism.[3][5] In contrast, IPP is a ubiquitous intermediate in the mevalonate pathway present in all animals, including humans, where it serves as a fundamental building block for isoprenoid synthesis.[1][5][8]